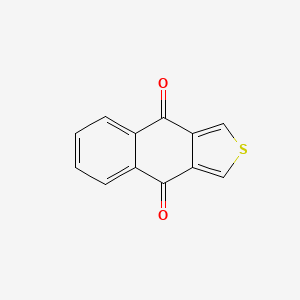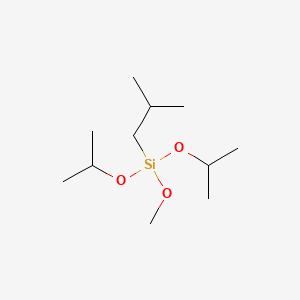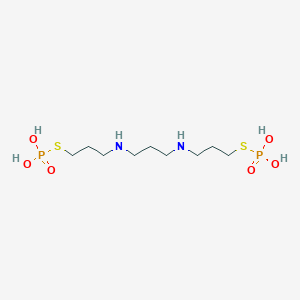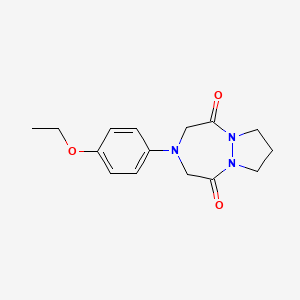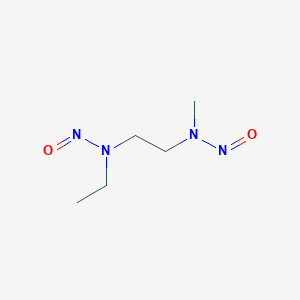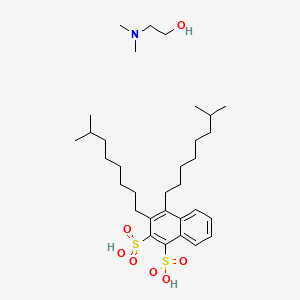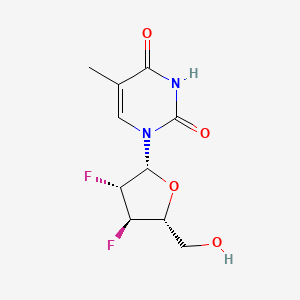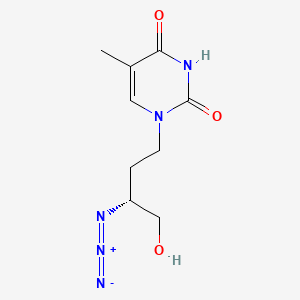
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with an azido and hydroxybutyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the azido and hydroxybutyl groups. Common reagents used in these reactions include azides, alcohols, and various catalysts to facilitate the substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted pyrimidinediones.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive azido group.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-azido-4-hydroxybutyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxybutyl group may interact with cellular enzymes, influencing various biochemical pathways.
Properties
CAS No. |
131652-69-2 |
|---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-[(3R)-3-azido-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N5O3/c1-6-4-14(9(17)11-8(6)16)3-2-7(5-15)12-13-10/h4,7,15H,2-3,5H2,1H3,(H,11,16,17)/t7-/m1/s1 |
InChI Key |
HAWPKWOZTPNXNE-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


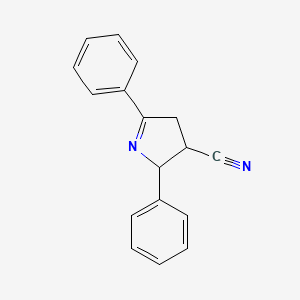
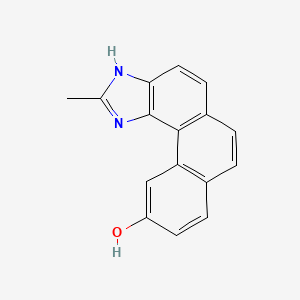
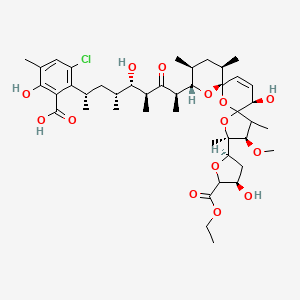

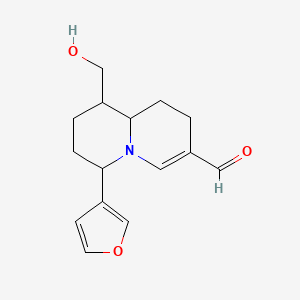
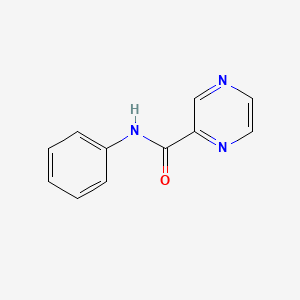
![4-methyl-14-phenyl-3-oxatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),4,8,10,12,15,17-octaen-6-one](/img/structure/B12804044.png)
